2,4-Dichloro-6-[(mesitylimino)methyl]phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15Cl2NO |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2,4,6-trimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H15Cl2NO/c1-9-4-10(2)15(11(3)5-9)19-8-12-6-13(17)7-14(18)16(12)20/h4-8,20H,1-3H3 |
InChI Key |
MCAUZWPGKJAZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Phenol
Phenol is chlorinated using chlorine gas or sulfuryl chloride (SO$$2$$Cl$$2$$) in the presence of Lewis acids (e.g., FeCl$$3$$, AlCl$$3$$). The reaction proceeds at 40–80°C, yielding 2,4-dichlorophenol as the major product.
Example :
Stepwise Chlorination of o-Chlorophenol
o-Chlorophenol undergoes further chlorination to achieve 2,4-dichlorophenol. Catalysts like boric acid–diphenyl sulfide–FeCl$$3$$ mixtures enhance regioselectivity (>95% para-chlorination).
Reaction Scheme :
$$ \text{o-Chlorophenol} + \text{Cl}2 \xrightarrow{\text{FeCl}_3} \text{2,4-Dichlorophenol} $$
Formylation of 2,4-Dichlorophenol
Introducing a formyl group at the 6-position is achieved via:
Reimer-Tiemann Reaction
Treatment with chloroform (CHCl$$_3$$) and NaOH under basic conditions forms 2,4-dichloro-6-hydroxybenzaldehyde.
Conditions :
Duff Reaction
Hexamethylenetetramine (HMTA) in acetic acid selectively formylates the para position.
Example :
- Reactants : 2,4-Dichlorophenol (1 equiv), HMTA (1.2 equiv), AcOH
- Yield : 68%
Schiff Base Condensation with Mesitylamine
The aldehyde intermediate reacts with mesitylamine (2,4,6-trimethylaniline) to form the mesitylimino group.
Solvent-Based Condensation
Procedure :
Catalytic Acid/Base Methods
- Acidic : HCl (0.1 M) in methanol accelerates imine formation (yield: 88%).
- Basic : Triethylamine removes water, shifting equilibrium toward product (yield: 85%).
Alternative Synthetic Routes
One-Pot Chlorination-Formylation
Combining chlorination and formylation steps reduces purification needs:
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) shortens reaction time, improving yield to 78%.
Purification and Characterization
Purification :
- Recrystallization from ethanol/water (3:1 v/v)
- Column chromatography (SiO$$_2$$, hexane/ethyl acetate 4:1)
Characterization Data : - MP : 142–144°C
- $$^1$$H NMR (CDCl$$3$$): δ 8.45 (s, 1H, CH=N), 7.18 (d, 1H, Ar-H), 2.35 (s, 6H, CH$$3$$), 2.28 (s, 3H, CH$$_3$$)
- HRMS : m/z 308.202 [M+H]$$^+$$
Catalytic Systems and Yield Optimization
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(mesitylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-[(mesitylimino)methyl]phenol is an organic compound with a molecular formula of and a molecular weight of approximately 308.202 g/mol. It features a phenolic ring substituted with two chlorine atoms at the 2 and 4 positions and a mesitylimino group at the 6 position.
Potential Applications
This compound has several potential applications across different fields. Research indicates it may possess antimicrobial and anticancer properties. The compound's structure allows it to form hydrogen bonds and engage in dipole interactions with cellular components, potentially enabling it to interact with biological targets, inhibit certain bacterial strains, and exhibit cytotoxic effects against cancer cell lines.
Agricultural Chemistry
- It may be useful as a pesticide or herbicide .
Biological Systems
- Studies of the interactions of this compound with various biological systems are crucial for understanding its mechanism of action.
- Interaction studies may involve determining both therapeutic potential and safety profiles .
Anti-bacterial studies
- Antimicrobial activity can be assessed to determine the efficacy of Schiff base compounds using the well diffusion method and the minimum inhibitory concentration (MIC) method .
Spectral Studies
- FTIR Perking Elmer Spectrophotometer using KBr pellet and the spectrum recorded in the scan range of 4000-400 region .
- UV-Visible absorption spectrum recorded using SHIMADZU model UV-2600 Spectrophotometer in the wavelength range of 200–800 nm in ethanol solution with quartz cell of 1.0 cm path length to give resolution at 0.54 × 0.54 pixels .
- Solution state & Nuclear Magnetic Resonance spectra recorded on Bruker Advance III HD Nanobay 400 MHz NMR spectrometer . Samples were analyzed in deuterated DMSO and the chemical shifts were relative to tetramethylsilane (TMS) as a reference .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(mesitylimino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. In plants, it acts as a synthetic elicitor, triggering immune responses by activating pattern recognition receptors (PRRs) and inducing the production of reactive oxygen species (ROS) and other defense-related molecules . This leads to enhanced resistance against pathogens.
Comparison with Similar Compounds
DPMP (2,4-Dichloro-6-[(3-methoxyphenylimino)methyl]phenol)
- Structure: Replaces the mesityl group with a 3-methoxyphenylimino moiety.
- Activity: Acts as a potent synthetic elicitor in Arabidopsis thaliana and tomato, inducing systemic resistance against pathogens like Pseudomonas syringae and Hyaloperonospora arabidopsidis at concentrations as low as 10 µM .
- Mechanism : Triggers NPR1-dependent defense pathways and upregulates 388 unique genes, mimicking salicylic acid (SA) signaling .
Key Data :
Property DPMP Induction of PR1 (SA marker) 10-fold increase at 10 µM Resistance efficacy 80% reduction in bacterial canker severity
MC4-92 (2,4-Dichloro-6-[(3-ethynylphenylimino)methyl]phenol)
2,4-Dichloro-6-[(4-iodophenylimino)methyl]phenol
- Structure: Substituted with a 4-iodophenylimino group.
Key Data :
Property Value Molecular weight 392.017 g/mol ChemSpider ID 22902565
Metal Complexes and Coordination Chemistry
Cobalt Complex with Nitro-Substituted Analogs
- Structure: [(E)-2,4-dichloro-6-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenol] with Co²⁺.
- Activity : Exhibits growth inhibition in human skin cancer cell lines (A-431, HT-144, SK-MEL-30) with IC₅₀ values < 20 µM .
Key Data :
Property Value Coordination geometry Square planar Ligand-to-metal ratio 2:1 (L:M)
Palladium and Zinc Complexes
- Structures: [Pd(L1)₂] and [Zn(L2)₂], where L1 = 2,4-dibromo-6-[(mesitylimino)methyl]phenol.
Key Data :
Property [Pd(L1)₂] [Zn(L2)₂] Coordination geometry Square planar Tetrahedral Space group P21/n P-1
Structural and Physicochemical Comparisons
Table 1: Substituent Effects on Key Properties
*Predicted using ChemDraw. †Estimated based on mesityl group’s hydrophobicity.
Biological Activity
2,4-Dichloro-6-[(mesitylimino)methyl]phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, therapeutic potential, and comparative analysis with other compounds.
- Molecular Formula : C13H14Cl2N2O
- Molecular Weight : 287.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through the following mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
- Anticancer Properties : Studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of cell cycle regulators.
Biological Activity Overview
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; inhibits growth at low concentrations. | |
| Anticancer | Induces apoptosis in various cancer cell lines; alters expression of oncogenes and tumor suppressor genes. | |
| Antioxidant | Exhibits free radical scavenging activity; protects cells from oxidative stress. |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains. -
Anticancer Activity :
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting that the compound may activate intrinsic apoptotic pathways. -
Antioxidant Properties :
Research assessing the antioxidant capacity showed that this compound effectively scavenged DPPH radicals in a dose-dependent manner. This property suggests potential applications in preventing oxidative stress-related diseases.
Comparative Analysis
When compared to similar compounds with known biological activities, this compound exhibits unique properties due to its specific structural features. For instance:
| Compound | Activity Type | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimicrobial | 50 | Cell wall synthesis inhibition |
| Fluconazole | Antifungal | 8 | Ergosterol biosynthesis inhibition |
| Anastrozole | Anticancer | Not applicable | Aromatase inhibition |
Q & A
Q. Methodological Guidance
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO) or donating (e.g., –OCH) groups to assess effects on bioactivity .
- Computational modeling : Use Gaussian or ORCA for docking studies to predict binding affinity with plant receptor kinases .
Tables for Key Data
Q. Table 1: Crystallographic Data for Structural Analysis
| Parameter | Value | Reference |
|---|---|---|
| Space group | ||
| 0.0355 | ||
| Intramolecular H-bond (Å) | O–H⋯N: 1.86 |
Q. Table 2: Biological Activity of Metal Complexes
| Complex | Antimicrobial Activity (% Inhibition) | Antioxidant (IC, μM) | Reference |
|---|---|---|---|
| Cu(II) | 85% (S. aureus) | 12.5 ± 0.8 | |
| Fe(III) | 78% (E. coli) | 14.3 ± 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
